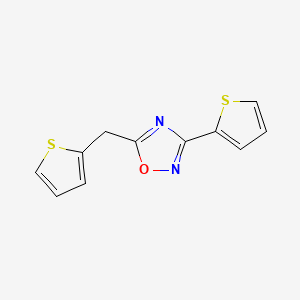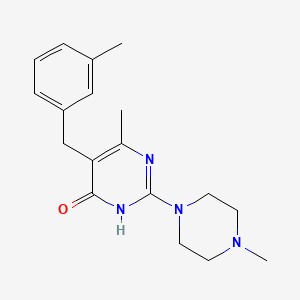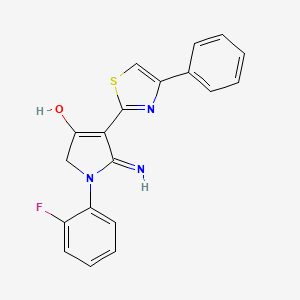
3-bromo-N-(9H-fluoren-2-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(9H-fluoren-2-yl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It features a bromine atom attached to the benzene ring, a fluorenyl group, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(9H-fluoren-2-yl)-4-methoxybenzamide typically involves the following steps:
Amidation: The fluorenyl group is introduced through an amidation reaction, where 9H-fluoren-2-amine reacts with the brominated benzoyl chloride derivative in the presence of a base such as triethylamine.
Methoxylation: The methoxy group is introduced via a methoxylation reaction, typically using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N-(9H-fluoren-2-yl)-4-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The fluorenyl group can participate in coupling reactions, forming larger molecular structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
3-bromo-N-(9H-fluoren-2-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(9H-fluoren-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The bromine and fluorenyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-N-(9H-fluoren-2-yl)-4-methoxybenzamide
- 3-chloro-N-(9H-fluoren-2-yl)-4-methoxybenzamide
- 3-bromo-N-(9H-fluoren-2-yl)-4-ethoxybenzamide
Uniqueness
3-bromo-N-(9H-fluoren-2-yl)-4-methoxybenzamide is unique due to the specific combination of the bromine, fluorenyl, and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-bromo-N-(9H-fluoren-2-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO2/c1-25-20-9-6-14(12-19(20)22)21(24)23-16-7-8-18-15(11-16)10-13-4-2-3-5-17(13)18/h2-9,11-12H,10H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNDVUHGMNADLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-1-(4-fluorobenzyl)-2-pyrrolidinone](/img/structure/B6040498.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-piperidinecarboxamide](/img/structure/B6040507.png)
![2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6040513.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6040518.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-hydroxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6040527.png)


![4-ethoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B6040541.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(quinolin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6040546.png)

![1-({4-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B6040569.png)
![(2E)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methyl-N-(tetrahydro-2-furanylmethyl)-2-butenamide](/img/structure/B6040576.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-cyclopentene-1-carboxamide](/img/structure/B6040586.png)
![1-(2-fluoro-4-methoxyphenyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6040589.png)
